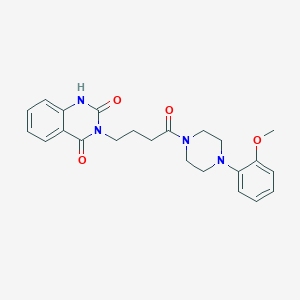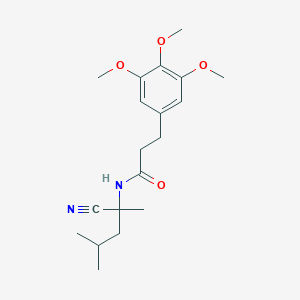
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide, also known as URB597, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. URB597 is a fatty acid amide hydrolase (FAAH) inhibitor, which means it blocks the enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain perception, mood regulation, and inflammation.
Mecanismo De Acción
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By blocking FAAH, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases the levels of endocannabinoids, which can have a variety of effects on the body. Endocannabinoids are known to play a role in pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases levels of endocannabinoids in the body, which can reduce pain perception. N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has also been shown to have anti-inflammatory properties, which may make it useful in treating conditions such as arthritis. Additionally, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide in lab experiments is that it is a selective inhibitor of FAAH, which means it does not affect other enzymes in the body. This allows researchers to study the effects of endocannabinoids specifically, without interference from other enzymes. However, one limitation of using N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide in lab experiments is that it has a relatively short half-life, which means its effects are not long-lasting.
Direcciones Futuras
There are many potential future directions for research involving N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide. One area of interest is its potential use in treating chronic pain. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide can reduce pain perception in animal models, and further research is needed to determine its potential for use in humans. Additionally, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide may have potential as a treatment for anxiety and depression, and further studies are needed to explore this possibility. Finally, researchers may continue to study the biochemical and physiological effects of N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide, in order to gain a better understanding of its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide was first synthesized in 2003 by a group of Italian researchers led by Daniele Piomelli. The synthesis method involves the reaction of 3-(3,4,5-trimethoxyphenyl)propanoic acid with N-(1-cyano-1,3-dimethylbutyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as a pain reliever. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases levels of endocannabinoids in the body, which can reduce pain perception. N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has also been studied for its potential use in treating anxiety and depression, as well as its anti-inflammatory properties.
Propiedades
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(3,4,5-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13(2)11-19(3,12-20)21-17(22)8-7-14-9-15(23-4)18(25-6)16(10-14)24-5/h9-10,13H,7-8,11H2,1-6H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDUSDZTROLSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

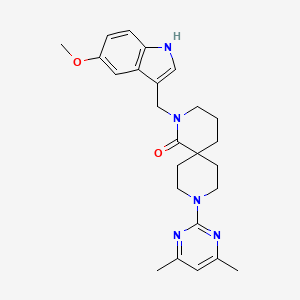
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)
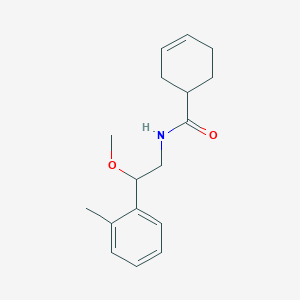
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)

![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)
![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)
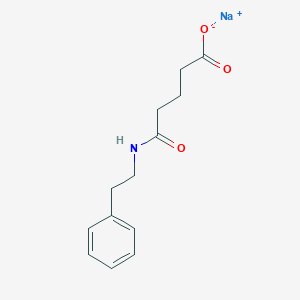
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)
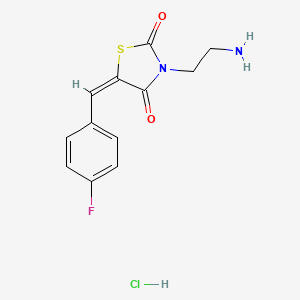
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)
